molecular formula C7H6F2O4 B6192092 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid CAS No. 2648961-65-1

4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid

Cat. No.: B6192092
CAS No.: 2648961-65-1
M. Wt: 192.12 g/mol
InChI Key: LSRVKCSXZQEQRP-UHFFFAOYSA-N
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Description

4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid is a chemical compound with the molecular formula C7H6F2O4 and a molecular weight of 192.12 g/mol It is characterized by the presence of two fluorine atoms attached to a cyclopentene ring, along with two carboxylic acid groups

Preparation Methods

The synthesis of 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by reaction with dichlorocarbene . The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then hydrolyzed to yield the desired product.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.

Scientific Research Applications

4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound’s potential as a bioisostere makes it valuable in the design of pharmaceuticals and agrochemicals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents. The presence of fluorine can enhance the potency and selectivity of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds and dipole interactions, which can enhance binding affinity and specificity. The carboxylic acid groups may also participate in interactions with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid can be compared with other similar compounds, such as:

    Cyclopentene-1,2-dicarboxylic acid: Lacks the fluorine atoms, which may result in different chemical and biological properties.

    4,4-dichlorocyclopent-1-ene-1,2-dicarboxylic acid: Contains chlorine atoms instead of fluorine, which can affect reactivity and stability.

    4,4-dibromocyclopent-1-ene-1,2-dicarboxylic acid: Bromine atoms can lead to different electronic and steric effects compared to fluorine.

The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly alter the compound’s properties, such as increasing lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

CAS No.

2648961-65-1

Molecular Formula

C7H6F2O4

Molecular Weight

192.12 g/mol

IUPAC Name

4,4-difluorocyclopentene-1,2-dicarboxylic acid

InChI

InChI=1S/C7H6F2O4/c8-7(9)1-3(5(10)11)4(2-7)6(12)13/h1-2H2,(H,10,11)(H,12,13)

InChI Key

LSRVKCSXZQEQRP-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(CC1(F)F)C(=O)O)C(=O)O

Purity

95

Origin of Product

United States

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